2-(Bromomethyl)-1,3-diethylbenzene

Descripción general

Descripción

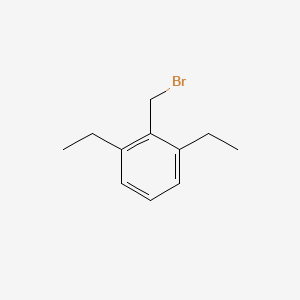

2-(Bromomethyl)-1,3-diethylbenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and two ethyl groups at the 1 and 3 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1,3-diethylbenzene typically involves the bromination of 1,3-diethylbenzene. This can be achieved by reacting 1,3-diethylbenzene with bromine in the presence of a radical initiator or under UV light to facilitate the substitution of a hydrogen atom with a bromine atom at the methyl position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of bromine in a solvent such as carbon tetrachloride or dichloromethane, along with a radical initiator, can optimize the yield and purity of the product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 reactions with nucleophiles, forming derivatives useful in organic synthesis.

Oxidation and Functionalization

Controlled oxidation or further functionalization of intermediates expands synthetic utility.

Oxime formation

Treatment of the aldehyde intermediate (from hexamethylenetetramine reaction) with hydroxylamine yields the corresponding oxime:

This oxime can be oxidized to a nitrile oxide using NaClO/isopropanol at 10–15°C .

Nitrile oxide generation

Nitrile oxides serve as dipolarophiles in 1,3-dipolar cycloadditions. For example:

The steric bulk of ethyl groups slows reactivity compared to methyl-substituted analogs .

Elimination Reactions

Under basic conditions (e.g., KOH/ethanol), β-elimination can occur, though hindered by adjacent ethyl groups:

This pathway is less favored due to steric constraints .

Stability and Handling

-

Incompatibilities : Reacts violently with strong oxidizers (e.g., HNO3) .

-

Solubility : Insoluble in water; soluble in chlorinated solvents (e.g., CH2Cl2) .

Synthetic Limitations

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

1.1 Raw Material for Synthesis

2-(Bromomethyl)-1,3-diethylbenzene is primarily utilized as a raw material in synthetic organic chemistry. Its bromomethyl group makes it an ideal precursor for further functionalization, allowing chemists to introduce diverse substituents through nucleophilic substitution reactions. This property is crucial in the synthesis of pharmaceuticals and agrochemicals where specific functional groups are required for biological activity .

1.2 Synthesis of Stable Nitrile Oxides

One notable application involves the synthesis of stable nitrile oxides, which can be achieved by halomethylating substituted aromatic compounds like this compound. The process typically involves several steps: halomethylation, conversion to aldehyde derivatives, and subsequent oxidation to yield nitrile oxides. These nitrile oxides are highly reactive intermediates used in step-growth polymerization and as curing agents for rubber and other polymers .

Materials Science

2.1 Polymer Modification

The ability of nitrile oxides synthesized from this compound to react with double bonds makes them suitable for modifying polymers. They can be used to enhance the properties of various rubber compounds by acting as crosslinking agents. This application is especially valuable in the production of elastomers and thermosetting resins, where improved mechanical properties are desired .

2.2 Adhesives and Coatings

Nitrile oxides derived from this compound also find utility in the formulation of adhesives and coatings. Their reactivity enables the formation of strong covalent bonds with various substrates, enhancing adhesion properties significantly. This application is particularly relevant in industrial settings where durable bonding is essential .

Case Study 1: Synthesis of Nitrile Oxides

In a study documented in a patent (US6355826B1), researchers detailed a method for synthesizing stable aryl nitrile oxides using this compound as a starting material. The process involved sequential halomethylation followed by oxidation to yield high-purity nitrile oxides with yields exceeding 67%. The resulting compounds were tested for their efficacy as curing agents in rubber formulations, demonstrating enhanced crosslinking efficiency compared to traditional methods .

Case Study 2: Polymer Curing Applications

Another study explored the use of nitrile oxides synthesized from this compound in curing latex-based coatings. The research highlighted that these nitrile oxides could cure olefin-containing polymers at room temperature, offering significant advantages over conventional heat-curing methods. The resulting coatings exhibited improved durability and resistance to environmental stressors .

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-1,3-diethylbenzene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparación Con Compuestos Similares

- 1-Bromo-2,4-diethylbenzene

- 2-Bromo-1,3-dimethylbenzene

- 2-(Chloromethyl)-1,3-diethylbenzene

Comparison: 2-(Bromomethyl)-1,3-diethylbenzene is unique due to the presence of both ethyl groups and a bromomethyl group, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and applications due to the specific positioning of its substituents .

Actividad Biológica

2-(Bromomethyl)-1,3-diethylbenzene is a brominated aromatic compound that has garnered attention due to its potential biological activities. This article synthesizes available literature on its biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H13Br

- CAS Number : 1247022-13-4

- Molecular Weight : 227.13 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that halogenated aromatic compounds, including brominated derivatives like this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi.

2. Cytotoxicity

Studies have demonstrated that brominated compounds can induce cytotoxic effects in certain cell lines. The cytotoxicity is often linked to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

3. Enzyme Inhibition

Brominated compounds are known to interact with various enzymes. For instance, they may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can have implications for neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Alicante evaluated the antimicrobial activity of several brominated compounds, including this compound. The results indicated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains, suggesting potential applications in pharmaceutical formulations .

Case Study 2: Cytotoxic Effects

In vitro assays were performed to assess the cytotoxicity of this compound on human cancer cell lines. The compound exhibited a dose-dependent increase in cytotoxicity, with IC50 values indicating substantial efficacy against specific cancer types .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| MCF-7 | 22.8 |

| A549 | 18.9 |

Case Study 3: Enzyme Interaction

A recent study focused on the inhibition of AChE by various brominated compounds. The findings revealed that this compound showed promising AChE inhibitory activity comparable to established inhibitors like donepezil .

| Compound | IC50 (µM) |

|---|---|

| Donepezil | 0.5 |

| This compound | 12.0 |

The biological activities of this compound are attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound can undergo metabolic activation leading to ROS production, which contributes to its cytotoxic effects.

- Enzyme Binding : Bromine atoms enhance the electrophilicity of the aromatic ring, facilitating interactions with nucleophilic sites on enzymes such as AChE.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.

Propiedades

IUPAC Name |

2-(bromomethyl)-1,3-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUQGCXGNUIXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298174 | |

| Record name | 2-(Bromomethyl)-1,3-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247022-13-4 | |

| Record name | 2-(Bromomethyl)-1,3-diethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1247022-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1,3-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.